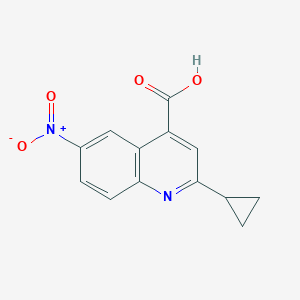
2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid is a heterocyclic aromatic compound with significant potential in various scientific fields. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The compound’s structure includes a quinoline core with a cyclopropyl group at the 2-position, a nitro group at the 6-position, and a carboxylic acid group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of an appropriate aniline derivative with a cyclopropyl ketone, followed by nitration and carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Reduction of the nitro group: Produces 2-Cyclopropyl-6-aminoquinoline-4-carboxylic acid.
Substitution reactions: Yield various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function .
Comparaison Avec Des Composés Similaires
Quinoline-4-carboxylic acid: Lacks the cyclopropyl and nitro groups, resulting in different biological activities.
2-Cyclopropylquinoline-4-carboxylic acid: Lacks the nitro group, affecting its reactivity and applications.
6-Nitroquinoline-4-carboxylic acid: Lacks the cyclopropyl group, leading to variations in its chemical behavior.
Uniqueness: 2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid’s unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H10N2O4 |
|---|---|
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
2-cyclopropyl-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)10-6-12(7-1-2-7)14-11-4-3-8(15(18)19)5-9(10)11/h3-7H,1-2H2,(H,16,17) |
Clé InChI |
VSFZETZPLHWGCI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)
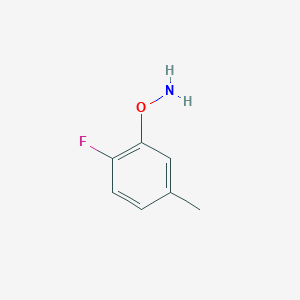
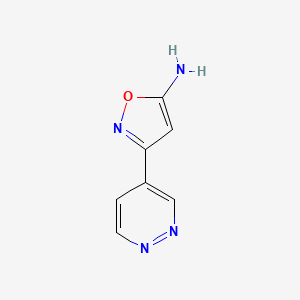
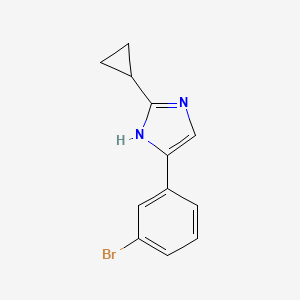
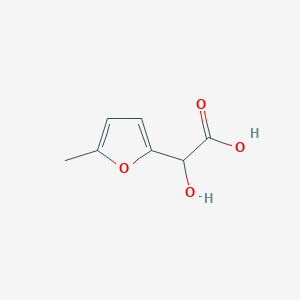
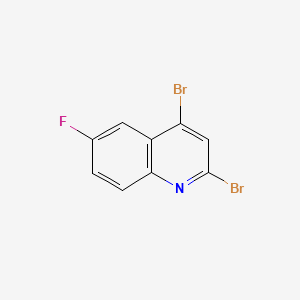
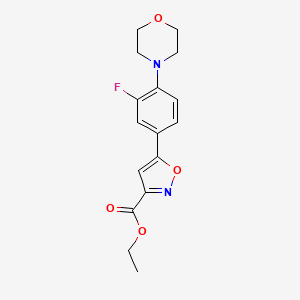
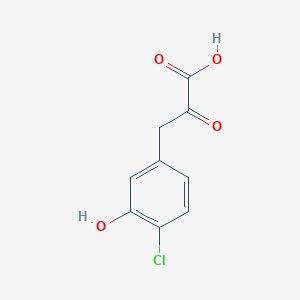
![(S)-2-[4-[6-[(4-Chloro-2-fluorobenzyl)oxy]-2-pyridyl]-3-fluorobenzyl]-1-(oxetan-2-ylmethyl)benzimidazole-6-carboxylic Acid](/img/structure/B13692397.png)
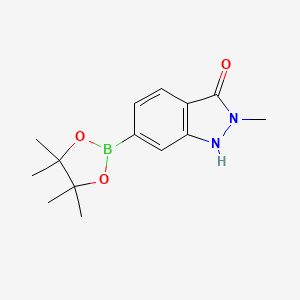
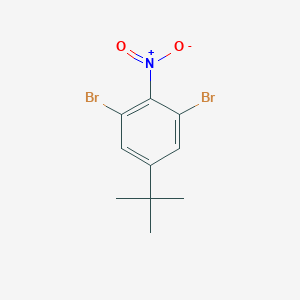
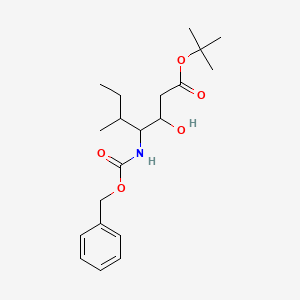
![4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692418.png)

